2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one
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Overview
Description
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a bicyclic structure where two rings share a single atom. The presence of nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants. The reaction temperature and time are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability of the synthesis while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.
Scientific Research Applications
2-Ethyl-2,4,9-triazaspiro[5
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules has led to investigations into its use as a biochemical probe.
Medicine: The compound has shown promise as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one exerts its effects is often related to its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms.
2,9-Diazaspiro[5.5]undecan-3-one: Another related compound with a spirocyclic structure, but with different nitrogen atom positions and functional groups.
Uniqueness
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one is unique due to the specific arrangement of its nitrogen atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H19N3O
- Molecular Weight : 197.28 g/mol
- CAS Number : 2920159-37-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Recent studies have shown that derivatives of triazaspiro compounds can inhibit RNA methyltransferases, such as METTL3, which plays a crucial role in RNA metabolism and gene expression regulation .
- Interaction with Protein Targets : The compound's nitrogen-rich structure may facilitate hydrogen bonding and ionic interactions with amino acid residues in target proteins, modulating their activity and function.
Anticancer Properties
Case studies have indicated that this compound exhibits potential anticancer activity by selectively inhibiting cancer cell proliferation. For instance:
- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines at micromolar concentrations.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Research has suggested neuroprotective properties associated with this compound:
- Animal models showed that treatment with this compound resulted in reduced neuronal damage following ischemic events.
- The compound appears to modulate neurotransmitter levels, contributing to its protective effects on neuronal cells.
Research Findings and Case Studies
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-ethyl-2,4,9-triazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C10H19N3O/c1-2-13-8-10(7-12-9(13)14)3-5-11-6-4-10/h11H,2-8H2,1H3,(H,12,14) |
InChI Key |
ZASJJIQHZWGMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCNCC2)CNC1=O |
Origin of Product |
United States |
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